molecular formula C7H5F2N3 B599034 3-Amino-4,6-difluoro-1H-indazole CAS No. 1197193-24-0

3-Amino-4,6-difluoro-1H-indazole

Cat. No.: B599034
CAS No.: 1197193-24-0
M. Wt: 169.135
InChI Key: LURQUCAPVCIQML-UHFFFAOYSA-N
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Description

3-Amino-4,6-difluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of amino and fluoro substituents on the indazole ring enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their function.

Cellular Effects

Some indazole derivatives have been found to have inhibitory effects against human cancer cell lines . This suggests that 3-Amino-4,6-difluoro-1H-indazole may also have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,6-difluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-1H-indazole with ammonia or an amine source under controlled temperature and pressure conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,6-difluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-Amino-4,6-difluoro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science for its unique chemical properties.

Comparison with Similar Compounds

    3-Amino-1H-indazole: Lacks the fluoro substituents, resulting in different chemical reactivity and biological activity.

    4,6-Difluoro-1H-indazole: Lacks the amino group, affecting its interaction with biological targets.

    3-Amino-5-fluoro-1H-indazole: Similar structure but with different positioning of the fluoro substituent, leading to variations in activity.

Uniqueness: 3-Amino-4,6-difluoro-1H-indazole is unique due to the presence of both amino and fluoro groups on the indazole ring. This combination enhances its chemical versatility and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4,6-difluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQUCAPVCIQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700188
Record name 4,6-Difluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-24-0
Record name 4,6-Difluoro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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